

Toxicological Profile of 1-(Methylamino)anthraquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Methylamino)anthraquinone**

Cat. No.: **B172537**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **1-(Methylamino)anthraquinone** (CAS No. 82-38-2), a synthetic dye also known as Disperse Red 9.^{[1][2]} The information is compiled from available safety data sheets, toxicological databases, and scientific literature. This document is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of this and structurally related compounds.

Chemical and Physical Properties

1-(Methylamino)anthraquinone is a red solid with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol.^[3] It is soluble in acetone, ethanol, and ethylene glycol ether, slightly soluble in benzene and carbon tetrachloride, and insoluble in water.

Toxicological Data Summary

The available quantitative toxicological data for **1-(Methylamino)anthraquinone** are summarized in the tables below. These data provide an initial assessment of the acute toxicity of the compound.

Table 1: Acute Oral Toxicity

Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	>2000 mg/kg	[4]
Dog	Oral	LD	>8000 mg/kg	[5]

Table 2: Acute Dermal Toxicity

Species	Route	Endpoint	Value	Reference
Rabbit	Dermal	LD	>2 g/kg	[5]

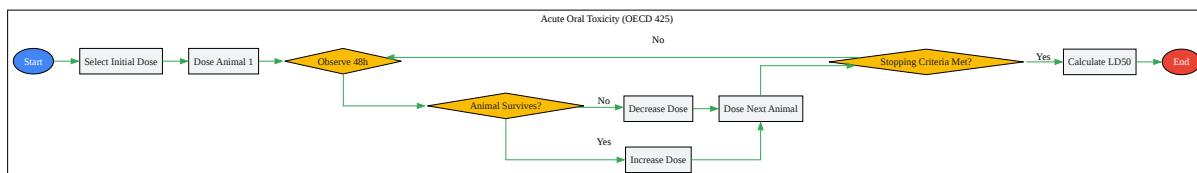
Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-(Methylamino)anthraquinone** is classified as follows:

- Skin Irritation: Category 2[6]
- Eye Irritation: Category 2A[6]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]

The compound is considered to be irritating to the eyes, respiratory system, and skin.[7]

Experimental Protocols


Detailed experimental protocols for the toxicological evaluation of **1-(Methylamino)anthraquinone** are not readily available in the public domain. However, the following sections describe standardized methodologies based on OECD guidelines that are typically employed for such assessments.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to achieve a statistically reliable result.

Methodology:

- **Animals:** Typically, female rats from a standard laboratory strain are used. Animals are fasted prior to dosing.
- **Dose Administration:** The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The LD50 is calculated using the maximum likelihood method.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Animals: Albino rabbits are typically used.^[3] A small area of the animal's back is clipped free of fur.
- Application: A 0.5 g or 0.5 mL of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.^[3]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.^[3]
- Scoring: The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

- Animals: Albino rabbits are the preferred species.^[8]
- Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.^[4]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.^[8]
- Scoring: Ocular lesions are scored using a standardized system.

Genotoxicity

Limited information is available on the genotoxicity of **1-(Methylamino)anthraquinone**.

However, studies on other anthraquinone dyes suggest that some compounds in this class can be genotoxic.^[9] A comprehensive assessment would typically involve a battery of in vitro and in vivo tests.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect point mutations.

Methodology:

- Test System: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli* are used.
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects.

Methodology:

- Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) are used.[\[10\]](#)
- Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and the expression of micronuclei.
- Endpoint: The frequency of micronucleated cells is determined by microscopic analysis.

Carcinogenicity

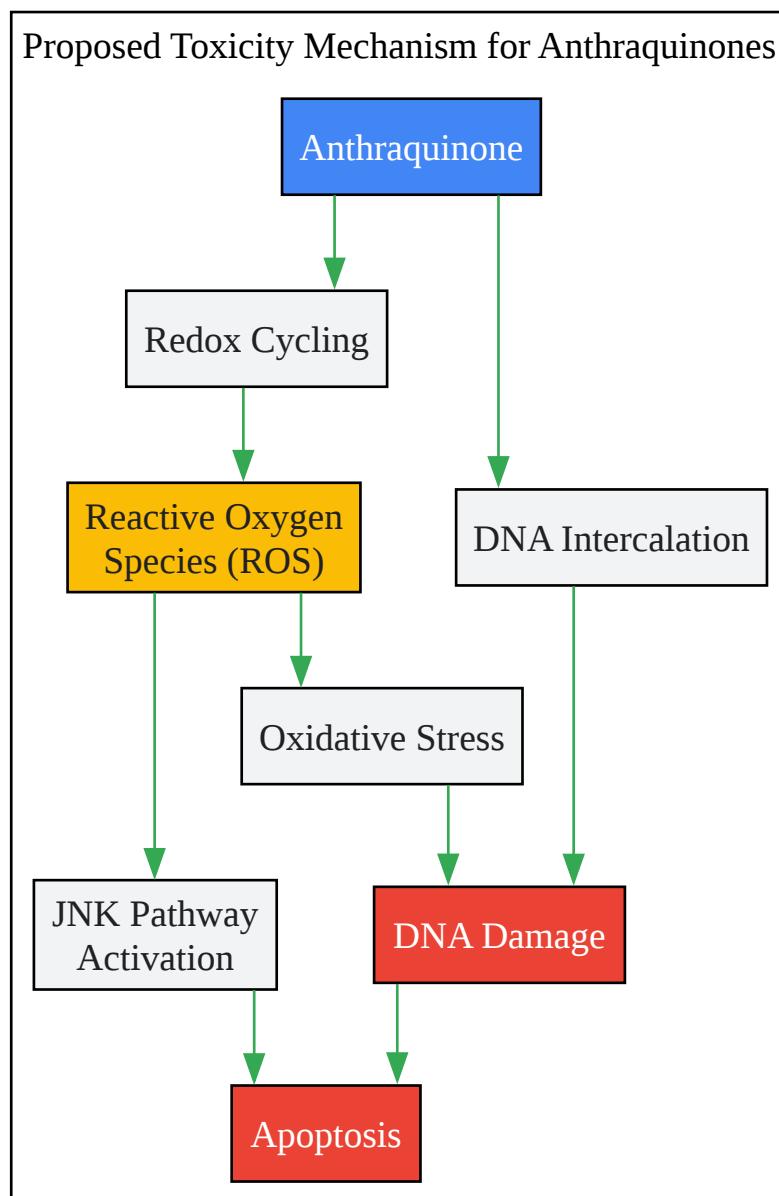
There is no direct evidence for the carcinogenicity of **1-(Methylamino)anthraquinone** in the available literature. However, a bioassay of the structurally related compound, 1-Amino-2-

methylanthraquinone, conducted by the National Cancer Institute, showed evidence of carcinogenicity in rats and mice.[\[6\]](#) This suggests that long-term exposure to aminoanthraquinones may pose a carcinogenic risk.

A typical 2-year rodent bioassay for carcinogenicity would follow a protocol similar to that established by the National Toxicology Program (NTP).

Methodology:

- Animals: Fischer 344 rats and B6C3F1 mice are commonly used.
- Administration: The test substance is administered in the feed at multiple dose levels for a period of two years.
- Observation: Animals are monitored for clinical signs, body weight changes, and tumor development throughout the study.
- Endpoint: A complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.


Potential Mechanisms of Toxicity

The precise signaling pathways and molecular mechanisms of toxicity for **1-(Methylamino)anthraquinone** have not been fully elucidated. However, for the broader class of anthraquinones, several potential mechanisms have been proposed.

One key mechanism is the generation of Reactive Oxygen Species (ROS) through redox cycling of the quinone moiety. This can lead to oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA.[\[11\]](#)

Another proposed mechanism is DNA intercalation, where the planar aromatic structure of the anthraquinone molecule inserts between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, potentially leading to mutations and cell death.[\[11\]](#)

The generation of ROS has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can, in turn, trigger apoptosis (programmed cell death).[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of toxicity for anthraquinone compounds.

Conclusion

1-(Methylamino)anthraquinone exhibits moderate acute toxicity and is classified as a skin, eye, and respiratory irritant. While specific data on its genotoxicity and carcinogenicity are lacking, the toxicological profile of structurally related compounds suggests that these are endpoints of potential concern. The proposed mechanisms of toxicity for anthraquinones,

including ROS generation and DNA intercalation, warrant further investigation for this specific compound. This technical guide summarizes the currently available information and highlights the need for further comprehensive toxicological studies to fully characterize the safety profile of **1-(Methylamino)anthraquinone**. Professionals handling this substance should adhere to the recommended safety precautions to minimize exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Abstract for TR-111 [ntp.niehs.nih.gov]
- 7. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 10. toxiccoop.com [toxiccoop.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Toxicological Profile of 1-(Methylamino)anthraquinone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172537#toxicological-profile-of-1-methylamino-anthraquinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com